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Drug Combination Comparison at a Glance

Feature
Ombitasvir/Paritaprevir/ritonavir +
Dasabuvir (OBV/PTV/r + DSV)

Elbasvir/Grazoprevir (EBR/GZR)

Brand Name Viekira Pak [1] Zepatier [2]

Mechanisms of
Action

NS5A Inhibitor (OBV) + NS3/4A Protease

Inhibitor (PTV/r) + NS5B Polymerase Non-
Nucleoside Inhibitor (DSV) [1]

NS5A Inhibitor (EBR) + NS3/4A

Protease Inhibitor (GZR) [2]

Approved
Genotypes

Genotype 1 [1] Genotypes 1 and 4 [2]

SVR12 in GT1a
(No Cirrhosis)

97% (with weight-based RBV) [3] 99%-100% (12-16 weeks, regimen
depends on baseline resistance) [2]

[4]

SVR12 in GT1b
(No Cirrhosis)

99% (with or without RBV) [1] >99% (12 weeks without RBV) [2]

[4]

Key Resistance
Consideration

Lower SVR (89.5%) with low-dose RBV in

GT1a; weight-based RBV is critical [3]

Baseline NS5A resistance-

associated substitutions (RAVs) in
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Feature
Ombitasvir/Paritaprevir/ritonavir +
Dasabuvir (OBV/PTV/r + DSV)

Elbasvir/Grazoprevir (EBR/GZR)

GT1a require adding RBV &
extending treatment to 16 weeks

[2] [4]

Efficacy Data and Clinical Protocols

The sustained virologic response 12 weeks after treatment (SVR12) is the primary endpoint for evaluating

efficacy in HCV clinical trials. Here is a detailed breakdown of the performance of each regimen in key

patient populations.

Detailed Clinical Trial Results

Patient
Population

OBV/PTV/r + DSV Regimen & SVR12
Rate

EBR/GZR Regimen & SVR12
Rate

| GT1a, Treatment-Naïve, No Cirrhosis | OBV/PTV/r + DSV + weight-based RBV for 12 weeks: 97% [3]

[1] | • No baseline NS5A RAVs: 12 weeks, >94% • With baseline NS5A RAVs: EBR/GZR + RBV for 16

weeks: 100% [2] [4] | | GT1b, Treatment-Naïve, No Cirrhosis | OBV/PTV/r + DSV for 12 weeks (without

RBV): 99% [1] | EBR/GZR for 12 weeks (without RBV): >99% [2] [4] | | Patients with Compensated

Cirrhosis | • GT1a: 24 weeks with RBV [1] • GT1b: 12 weeks with RBV [1] | Integrated analysis showed

high SVR12 rates with EBR/GZR in patients with compensated cirrhosis [5] |

The design of clinical trials for these drugs follows a standardized model to ensure robust results. The

workflow below illustrates the general structure of a Phase 3 HCV clinical trial.
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Screening & Enrollment

Baseline Resistance Testing
(For specific regimens)

e.g., for EBR/GZR in GT1a

Treatment Phase
(12 or 16 Weeks)

Follow-up Phase
(24 Weeks Post-Treatment)

Primary Endpoint Assessment
(SVR12)

Click to download full resolution via product page

Key Trial Elements:

Primary Endpoint: SVR12, defined as undetectable HCV RNA 12 weeks after the end of treatment

[3].
Patient Population: Adults with chronic HCV infection, categorized by HCV genotype, prior treatment

experience, and presence/absence of cirrhosis [3].
Key Methodologies:

HCV RNA Quantification: Used to measure viral load and determine SVR.
Resistance Testing: Sequencing of regions encoding NS3, NS5A, or NS5B to identify baseline

polymorphisms and treatment-emergent resistance-associated variants (RAVs) [2] [3].

Mechanisms of Action and Resistance

The two regimens work by targeting and inhibiting different non-structural (NS) proteins of the HCV, which

are essential for viral replication.
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Resistance Profiles:

Elbasvir/Grazoprevir: Virologic failure is associated with specific resistance-associated substitutions

(RASs). For Elbasvir (NS5A), these include M28, Q30, L31, and Y93 in GT1a. These RASs can be
present at baseline, so testing is recommended for GT1a patients; if found, adding RBV and

extending treatment to 16 weeks is required [2]. Grazoprevir (NS3) RASs, such as D168, also
emerge but appear less persistent [2].

Ombitasvir/Paritaprevir/ritonavir + Dasabuvir: This regimen's lower efficacy with low-dose RBV in
GT1a highlights its vulnerability to resistance when not optimally dosed [3]. The three-drug

mechanism itself is potent, but adherence to the prescribed RBV regimen is critical to prevent
virologic failure.

Key Considerations for Researchers

Regimen Selection: The choice may depend on the local prevalence of HCV genotypes and

baseline RASs. EBR/GZR offers a broader approved genotypic range (GT1 & 4), while OBV/PTV/r +
DSV requires careful RBV management for GT1a [2] [3] [1].

Drug-Drug Interactions: Both regimens have significant interaction potentials. EBR/GZR is
contraindicated with strong CYP3A inducers and OATP1B1/3 inhibitors [2]. OBV/PTV/r + DSV

requires attention as ritonavir is a potent CYP3A inhibitor [1].
Resistance Monitoring: For EBR/GZR in GT1a, baseline NS5A resistance testing is a key part of

the clinical protocol to guide therapy duration and the need for RBV [2] [4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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